molecular formula C9H18O4 B2459733 3-(2-(tert-Butoxy)ethoxy)propanoic acid CAS No. 1565663-44-6

3-(2-(tert-Butoxy)ethoxy)propanoic acid

Cat. No.: B2459733
CAS No.: 1565663-44-6
M. Wt: 190.239
InChI Key: ZPVVAPBOXJIRDQ-UHFFFAOYSA-N
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Description

“3-(2-(tert-Butoxy)ethoxy)propanoic acid” is a chemical compound with the molecular formula C9H18O4 . It has a molecular weight of 190.24 . The compound is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the compound 2-(N-(tert-butoxycarbonyl)-N-(3-tert-butoxy-3-oxopropyl) amino) acetic acid was synthesized by stirring 2-((3-tert-Butoxy-3-oxopropyl)amino) acetic acid with di-tert-butyl dicarbonate in dichloromethane for 12 hours .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with an ether linkage to a tert-butoxy group . The InChI code for this compound is 1S/C9H18O4/c1-9(2,3)13-7-6-12-5-4-8(10)11/h4-7H2,1-3H3,(H,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Mechanism of Action

The mechanism of action of 3-(2-(tert-Butoxy)ethoxy)propanoic acid involves its interaction with the ion channels. This compound has been found to bind to a specific site on the ion channels, which results in a conformational change that alters the channel's activity. This can lead to either an increase or decrease in ion flux across the membrane, depending on the type of ion channel and the specific site of interaction.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of TRP channels, which are involved in pain sensation and thermoregulation. This compound has also been found to inhibit the activity of voltage-gated potassium channels, which are involved in neuronal signaling. Additionally, this compound has been found to affect the activity of several enzymes, including the cytochrome P450 enzymes, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-(tert-Butoxy)ethoxy)propanoic acid in lab experiments is its ability to selectively modulate the activity of ion channels. This allows researchers to study the specific physiological processes that are regulated by these channels. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-(tert-Butoxy)ethoxy)propanoic acid. One area of interest is the development of more selective and potent this compound analogs that can be used to study specific ion channels. Another area of interest is the investigation of the physiological and pathological roles of this compound-modulated ion channels in various tissues and organs. Additionally, the potential therapeutic applications of this compound and its analogs in the treatment of pain and other diseases should be explored.

Synthesis Methods

The synthesis of 3-(2-(tert-Butoxy)ethoxy)propanoic acid involves several steps. The first step is the reaction of tert-butanol with ethylene oxide to form tert-butyl-2-hydroxyethyl ether. This intermediate is then reacted with 3-chloropropionic acid in the presence of a base to form this compound. The reaction scheme is shown below:

Scientific Research Applications

3-(2-(tert-Butoxy)ethoxy)propanoic acid has been used in various scientific research studies due to its ability to modulate the activity of ion channels. Ion channels are proteins that are responsible for the movement of ions across cell membranes, and they play a crucial role in many physiological processes such as muscle contraction, neuronal signaling, and hormone secretion. This compound has been found to modulate the activity of several types of ion channels, including the transient receptor potential (TRP) channels, which are involved in pain sensation and thermoregulation.

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-9(2,3)13-7-6-12-5-4-8(10)11/h4-7H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVVAPBOXJIRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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